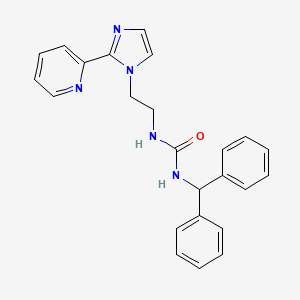

1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzhydryl group, a pyridinyl group, and an imidazolyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

The synthesis of 1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

Formation of the benzhydryl intermediate: This step involves the reaction of benzhydryl chloride with a suitable base to form the benzhydryl intermediate.

Introduction of the pyridinyl group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the benzhydryl intermediate reacts with a pyridinyl-containing reagent.

Formation of the imidazolyl group: The imidazolyl group is incorporated through a cyclization reaction, often involving the use of imidazole and a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors.

Analyse Chemischer Reaktionen

1-Benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced using suitable reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound exhibits a range of biological activities primarily due to its structural components, which include a benzhydryl group, an imidazole moiety, and a pyridine ring. These features contribute to its interactions with various biological targets.

Cancer Treatment

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, closely related to 1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea, have shown efficacy in treating cancers. These compounds act as inhibitors of specific kinases involved in tumor growth and proliferation. For instance, studies have demonstrated their potential as inhibitors of Janus kinase (JAK) pathways, which are crucial in several malignancies such as leukemia and solid tumors .

Anti-inflammatory Properties

The compound's ability to inhibit JAK kinases also positions it as a candidate for treating autoimmune diseases and inflammatory conditions. It has been reported to show effectiveness in models of rheumatoid arthritis and inflammatory bowel disease . The mechanism involves modulation of immune responses by blocking the signaling pathways that lead to inflammation.

Neurological Applications

Emerging studies suggest that compounds similar to this compound may have neuroprotective effects. The imidazole ring is known for its role in stabilizing neurotransmitters and could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy and applications of this compound in clinical settings:

Case Study 1: Cancer Treatment

In a study focusing on imidazo[1,2-a]pyridine derivatives, researchers found that these compounds significantly inhibited the growth of various cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting strong anti-proliferative effects .

Case Study 2: Autoimmune Disorders

A clinical trial investigated the effects of JAK inhibitors on patients with rheumatoid arthritis. The trial demonstrated that patients receiving treatment with compounds similar to this compound showed marked improvement in symptoms compared to the placebo group .

Wirkmechanismus

The mechanism of action of 1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be compared with similar compounds such as:

1-Benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea: This compound features a pyrazolyl group instead of an imidazolyl group, leading to different chemical and biological properties.

1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound characterized by its unique molecular structure, which incorporates a benzhydryl group, a pyridinyl group, and an imidazolyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula: C24H23N5O

- Molecular Weight: 397.5 g/mol

- CAS Number: 2034281-24-6

Synthesis

The synthesis of this compound involves several steps, including the formation of intermediate compounds through reactions such as nucleophilic substitutions and cyclizations. Key steps include:

- Formation of the Benzhydryl Intermediate: Reaction of benzhydryl chloride with a base.

- Introduction of the Pyridinyl Group: Nucleophilic substitution with a pyridinyl-containing reagent.

- Formation of the Imidazolyl Group: Cyclization involving imidazole.

- Final Coupling: Combining intermediate compounds under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives containing imidazole and pyridine scaffolds demonstrate activity against various pathogens, including resistant strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. Studies have reported cytotoxic effects against cancer cell lines, suggesting that it may inhibit tumor growth by inducing apoptosis or cell cycle arrest. The specific pathways and molecular targets involved are still under investigation but may include interactions with DNA or key signaling proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit enzyme activity by blocking active sites or modulating receptor functions through allosteric binding.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(2-(3,5-dimethyl-pyrazol-4-yl)ethyl)urea | Pyrazolyl group instead of imidazolyl | Varies; generally lower anticancer activity |

| 1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | Pyrrolidinyl group | Potentially different pharmacological profiles |

Study 1: Antimicrobial Efficacy

A study published in Letters in Drug Design & Discovery evaluated the antimicrobial activity of several derivatives based on similar scaffolds to this compound. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the importance of structural diversity in drug design .

Study 2: Anticancer Potential

Research conducted by Amin et al. focused on the synthesis and pharmacological evaluation of novel imidazole derivatives, including those structurally related to 1-benzhydryl compounds. The findings suggested that specific substitutions could significantly improve cytotoxicity against cancer cell lines .

Study 3: Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions between 1-benzhydryl derivatives and target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance biological activity and specificity .

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(27-16-18-29-17-15-26-23(29)21-13-7-8-14-25-21)28-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,22H,16,18H2,(H2,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKYQPPVXYMETL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.